molecular formula C16H12F3N3O B2786779 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide CAS No. 1396748-70-1

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide

Cat. No. B2786779
CAS RN: 1396748-70-1
M. Wt: 319.287
InChI Key: BARIZSIZXJEKLC-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It is a small molecule inhibitor that has been shown to have promising effects on various cellular processes, including inflammation, apoptosis, and cell proliferation. In

Mechanism of Action

Target of Action

The primary targets of the compound “N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide” are currently unknown. The compound is a derivative of pyrazolo[1,5-a]pyridine , a class of compounds known for their diverse biological activities.

Mode of Action

Pyrazolo[1,5-a]pyridine derivatives have been reported to exhibit antimicrobial activity . They inhibit the growth of antibiotic-resistant Gram-positive bacteria and prevent the development of biofilms . The exact interaction of this compound with its targets, leading to these effects, is yet to be elucidated.

Biochemical Pathways

Pyrazolo[1,5-a]pyridine derivatives are synthesized via a [3 + 2]-cycloaddition of N-aminopyridinium ylides . The resulting compounds can affect various biochemical pathways depending on their specific structures and targets.

Result of Action

Some pyrazolo[1,5-a]pyridine derivatives have been reported to inhibit the growth of antibiotic-resistant gram-positive bacteria and prevent the development of biofilms .

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide in lab experiments is its specificity towards specific signaling pathways. This allows for targeted inhibition of specific cellular processes, which can be useful in investigating the role of these processes in disease states. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide in biomedical research. One potential direction is its use in combination with other inhibitors to target multiple signaling pathways simultaneously. This can potentially enhance its efficacy in the treatment of various diseases. Additionally, further studies are needed to investigate its potential applications in other disease states, such as neurodegenerative diseases. Finally, the development of more specific and less toxic derivatives of this compound can potentially enhance its usefulness in lab experiments and clinical applications.

Synthesis Methods

The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide involves a multi-step process that requires expertise in organic chemistry. The initial step involves the preparation of 3-amino-4-(trifluoromethyl)benzoic acid, which is then reacted with 3-bromo-5-chloropyrazole to form N-(3-bromo-5-chloropyrazol-1-yl)-3-(trifluoromethyl)benzamide. This intermediate is then reacted with sodium hydride and 3-iodopyridine to form the final product, this compound.

Scientific Research Applications

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide has been extensively studied for its potential applications in biomedical research. It has been shown to have promising effects on various cellular processes, including inflammation, apoptosis, and cell proliferation. It has been used in several studies to investigate the role of specific signaling pathways in disease states such as cancer.

properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O/c17-16(18,19)13-6-4-11(5-7-13)15(23)20-9-12-10-21-22-8-2-1-3-14(12)22/h1-8,10H,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARIZSIZXJEKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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